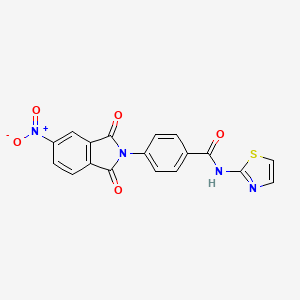
4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a synthetic organic compound that features a benzamide core linked to a nitro-substituted isoindole and a thiazole ring. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: Starting from phthalic anhydride, the isoindole core can be synthesized through a condensation reaction with an appropriate amine.
Nitration: The isoindole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving a thioamide and an α-haloketone.
Coupling Reaction: Finally, the benzamide core can be coupled with the nitro-substituted isoindole and the thiazole ring using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, especially at the positions ortho and para to the amide group.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Aminated Derivatives: From reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Antimicrobial Studies: Evaluated for its potential to inhibit the growth of bacteria and fungi.
Anticancer Research: Investigated for its ability to induce apoptosis in cancer cells.
Medicine
Drug Development: Explored as a lead compound for developing new therapeutic agents.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The thiazole ring may interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-nitro-1,3-dioxoisoindol-2-yl)benzamide: Lacks the thiazole ring.
N-(1,3-thiazol-2-yl)benzamide: Lacks the nitro-substituted isoindole.
Uniqueness
The presence of both the nitro-substituted isoindole and the thiazole ring in 4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide makes it unique, potentially offering a combination of biological activities not seen in simpler analogs.
Propiedades
IUPAC Name |
4-(5-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10N4O5S/c23-15(20-18-19-7-8-28-18)10-1-3-11(4-2-10)21-16(24)13-6-5-12(22(26)27)9-14(13)17(21)25/h1-9H,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLFQFCZKCCDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-ethoxy-4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methoxybenzenesulfonate](/img/structure/B4939205.png)
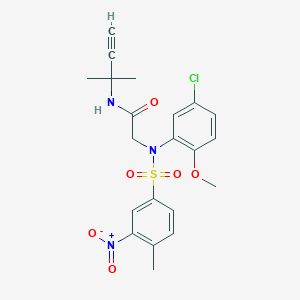
![1-(ETHANESULFONYL)-N-[2-(PHENYLSULFANYL)ETHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4939227.png)
![1-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-3,3-dimethylbutan-2-one;hydrobromide](/img/structure/B4939232.png)
![2-(4-chlorophenoxy)-2-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B4939237.png)
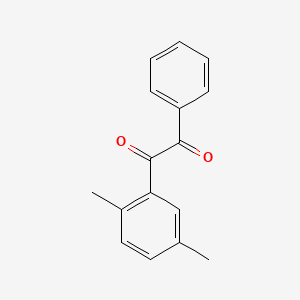
![6-amino-4-(2,5-dimethylphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4939255.png)
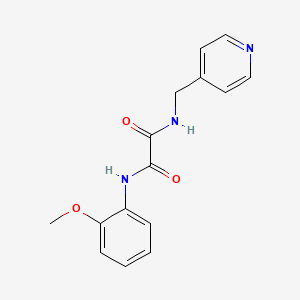
![3,3,6,6-tetramethyl-9-{4-[(3-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4939275.png)
![2-[2-OXO-2-(2,2,4,6-TETRAMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]-OCTAHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4939298.png)
![2-ethoxy-4-{[2-(3-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B4939305.png)
![N-cycloheptyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4939308.png)
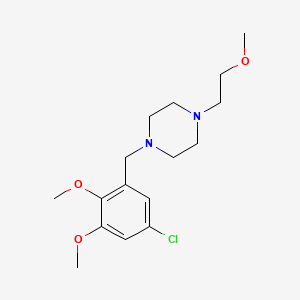
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B4939315.png)
